molecular formula C17H25NO2 B5721234 N-cyclohexyl-4-(4-methoxyphenyl)butanamide

N-cyclohexyl-4-(4-methoxyphenyl)butanamide

カタログ番号 B5721234
分子量: 275.4 g/mol
InChIキー: CWBLTXRMPSNFEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-4-(4-methoxyphenyl)butanamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in cancer research. It was first discovered in 2006 by researchers at the University of Queensland, Australia. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to nucleolar stress and activation of p53-dependent cell death pathways, making CX-5461 a potential therapeutic agent for cancer treatment.

作用機序

N-cyclohexyl-4-(4-methoxyphenyl)butanamide inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to nucleolar stress and activation of the p53 pathway, ultimately resulting in cell death. N-cyclohexyl-4-(4-methoxyphenyl)butanamide has been shown to be selective for cancer cells with high levels of Pol I transcription, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
In addition to its effects on Pol I transcription, N-cyclohexyl-4-(4-methoxyphenyl)butanamide has also been shown to inhibit DNA repair pathways, such as homologous recombination and non-homologous end joining. This may contribute to its ability to induce cell death in cancer cells. N-cyclohexyl-4-(4-methoxyphenyl)butanamide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

実験室実験の利点と制限

One advantage of N-cyclohexyl-4-(4-methoxyphenyl)butanamide is its selectivity for cancer cells with high levels of Pol I transcription. This makes it a promising therapeutic agent for cancers that are dependent on ribosome biogenesis, such as multiple myeloma and acute lymphoblastic leukemia. However, N-cyclohexyl-4-(4-methoxyphenyl)butanamide has also been shown to have off-target effects, which may limit its use in certain contexts.

将来の方向性

There are several future directions for research on N-cyclohexyl-4-(4-methoxyphenyl)butanamide. One area of interest is the development of biomarkers to identify patients who are most likely to respond to treatment with N-cyclohexyl-4-(4-methoxyphenyl)butanamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-cyclohexyl-4-(4-methoxyphenyl)butanamide. Additionally, there is interest in the development of N-cyclohexyl-4-(4-methoxyphenyl)butanamide analogs with improved pharmacokinetic properties and selectivity for cancer cells. Overall, N-cyclohexyl-4-(4-methoxyphenyl)butanamide shows great promise as a therapeutic agent for cancer treatment, and further research is needed to fully understand its potential.

合成法

The synthesis of N-cyclohexyl-4-(4-methoxyphenyl)butanamide involves several steps, starting with the reaction of 4-methoxybenzylamine with cyclohexanone to form N-cyclohexyl-4-(4-methoxyphenyl)butan-2-amine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the corresponding carbamate. The final step involves the reaction of the carbamate with 2,2,2-trifluoroethanol in the presence of a catalytic amount of p-toluenesulfonic acid to form N-cyclohexyl-4-(4-methoxyphenyl)butanamide.

科学的研究の応用

N-cyclohexyl-4-(4-methoxyphenyl)butanamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute lymphoblastic leukemia, and breast cancer. It has been shown to induce cell death in cancer cells, while sparing normal cells. N-cyclohexyl-4-(4-methoxyphenyl)butanamide has also been shown to have synergistic effects when combined with other chemotherapeutic agents, such as doxorubicin and bortezomib.

特性

IUPAC Name

N-cyclohexyl-4-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16-12-10-14(11-13-16)6-5-9-17(19)18-15-7-3-2-4-8-15/h10-13,15H,2-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBLTXRMPSNFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(4-methoxyphenyl)butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。